Methyl 4-[({2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}carbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamido}benzoate is a complex organic compound featuring a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing oxygen and nitrogen atoms
Preparation Methods
The synthesis of methyl 4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamido}benzoate typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The resulting intermediate is then coupled with a benzamido group and further esterified to form the final product.
Chemical Reactions Analysis
Methyl 4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamido}benzoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the oxadiazole ring or other functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Methyl 4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamido}benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s oxadiazole ring is a known pharmacophore with potential antibacterial, antiviral, and anticancer activities
Materials Science: It can be used in the development of fluorescent dyes, sensors, and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of methyl 4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamido}benzoate is largely dependent on its interaction with biological targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This interaction can inhibit or activate specific biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Methyl 4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamido}benzoate can be compared with other oxadiazole-containing compounds, such as:
Ataluren: Used for treating Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
These compounds share the oxadiazole ring but differ in their specific functional groups and therapeutic applications, highlighting the versatility and uniqueness of the oxadiazole scaffold.
Properties
Molecular Formula |
C24H19N3O5 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
methyl 4-[[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl]amino]benzoate |
InChI |
InChI=1S/C24H19N3O5/c1-30-24(29)17-11-13-18(14-12-17)25-23(28)19-9-5-6-10-20(19)31-15-21-26-22(27-32-21)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,25,28) |
InChI Key |
FLAKTANWSIXEER-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.